2-methoxy-5-nitrophenyl isothiocyanate chemical properties
2-methoxy-5-nitrophenyl isothiocyanate chemical properties
An In-depth Technical Guide to 2-Methoxy-5-nitrophenyl Isothiocyanate: Properties, Reactivity, and Applications
Introduction
2-Methoxy-5-nitrophenyl isothiocyanate is an aromatic organic compound featuring a methoxy group, a nitro group, and a highly reactive isothiocyanate functional group attached to a benzene ring. This strategic combination of functional groups makes it a valuable reagent in the fields of biochemistry, molecular biology, and medicinal chemistry. The electrophilic nature of the isothiocyanate group allows for its efficient and specific reaction with nucleophiles, particularly primary amines found in proteins and other biomolecules. This property has led to its widespread use as a labeling agent and as a key intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and core applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-methoxy-5-nitrophenyl isothiocyanate is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 71793-51-6 | [1] |
| Molecular Formula | C₈H₆N₂O₃S | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethanol.[2] | [3] |
| logP (Octanol/Water Partition Coefficient) | 2.338 | [1] |
| Water Solubility (log₁₀WS in mol/L) | -3.16 | [1] |
Synthesis of 2-Methoxy-5-nitrophenyl Isothiocyanate
Isothiocyanates are commonly synthesized from their corresponding primary amines.[4] The preparation of 2-methoxy-5-nitrophenyl isothiocyanate typically involves the reaction of 2-methoxy-5-nitroaniline with a thiocarbonylating agent, such as thiophosgene or a related equivalent. This reaction converts the primary amine into the isothiocyanate functional group. The process must be conducted under controlled conditions to avoid side reactions and ensure a high yield of the desired product.
Caption: General synthesis workflow for 2-methoxy-5-nitrophenyl isothiocyanate.
Reactivity and Mechanism of Action
The utility of 2-methoxy-5-nitrophenyl isothiocyanate is primarily derived from the reactivity of its isothiocyanate (-N=C=S) group. The central carbon atom of this group is highly electrophilic and is susceptible to nucleophilic attack.
Reaction with Primary Amines
In biological systems, the most relevant nucleophiles are the primary amine groups of proteins. These include the N-terminal α-amino group and the ε-amino group of lysine residues.[5] The reaction proceeds via a nucleophilic addition of the amine to the central carbon of the isothiocyanate, forming a stable thiourea linkage.[6] This covalent bond is robust, ensuring that any label or modification remains securely attached to the protein during subsequent experimental manipulations.[5]
The reaction rate is highly dependent on pH.[7] Alkaline conditions (pH 8-9.5) are optimal as they deprotonate the primary amines, increasing their nucleophilicity and facilitating the reaction.[8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the isothiocyanate.[3][8]
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea bond.
Applications in Research and Drug Development
The specific reactivity profile of 2-methoxy-5-nitrophenyl isothiocyanate makes it a versatile tool in several scientific domains.
-
Protein Labeling: As a bifunctional molecule, it can be used to label proteins for various analytical techniques. Once conjugated, the nitroaromatic ring can be used as a chromophore for detection or further modified for attachment of other probes, such as fluorescent dyes or affinity tags. Labeled proteins are essential for immunoassays (ELISA, Western blotting), fluorescence microscopy, and flow cytometry.[3][5]
-
Intermediate in Organic Synthesis: This compound serves as a key building block in the synthesis of more complex molecules.[9] The isothiocyanate group can be transformed into a variety of other functional groups, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.[9]
-
Drug Discovery: Thiourea derivatives, which are readily synthesized from isothiocyanates, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][10] 2-Methoxy-5-nitrophenyl isothiocyanate is therefore a valuable starting material for generating libraries of novel compounds for drug screening and development.[9] The nitro group, in particular, is a feature of several approved drugs.[11]
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for the covalent labeling of proteins using 2-methoxy-5-nitrophenyl isothiocyanate. The optimal conditions, particularly the molar ratio of the reagent to the protein, may need to be empirically determined for each specific protein.
I. Materials Required
-
Protein of interest (in an amine-free buffer, e.g., PBS or borate buffer)
-
2-methoxy-5-nitrophenyl isothiocyanate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[3]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration column (e.g., Sephadex G-25) for purification[12]
-
Microcentrifuge tubes
-
Rotary mixer
II. Step-by-Step Methodology
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 2-methoxy-5-nitrophenyl isothiocyanate in anhydrous DMSO or DMF (e.g., 10 mg/mL).[3]
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved isothiocyanate to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[5]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to consume any unreacted isothiocyanate. A final concentration of 50-100 mM of the quenching agent is typically sufficient.
-
Incubate for an additional 30 minutes at room temperature.[3]
-
-
Purification of the Labeled Protein:
-
Storage:
-
Store the purified, labeled protein in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Caption: A streamlined workflow for protein labeling with isothiocyanates.
Safety Information
Isothiocyanates are reactive compounds and should be handled with care. Based on data for similar compounds, 2-methoxy-5-nitrophenyl isothiocyanate should be considered corrosive and capable of causing burns.[2] It is also moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
-
MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]
-
ChemBK. (2024). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-nitrophenylisothiocyanate (CAS 71793-51-6). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Velisek, J., Cejpek, K., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3512-3518. Retrieved from [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]
- Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
Martinez, G., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 10(2), 265. Retrieved from [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
SciSpace. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]
-
Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved from [Link]
-
PubMed Central. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
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